molecular formula C17H17NO B7764004 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- CAS No. 55030-23-4

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-

Cat. No.: B7764004
CAS No.: 55030-23-4
M. Wt: 251.32 g/mol
InChI Key: BOSUEWCVNFFBGV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- (IUPAC name: (E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide) is a substituted acrylamide derivative with a molecular formula of $ C{17}H{17}NO $ and a molecular weight of 251.33 g/mol . This compound features a trans-configuration (E-isomer) across the double bond in the propenamide backbone, with phenyl groups at the 3-position of the acrylamide and the N-substituted 2-phenylethyl moiety.

Synthesis: The compound can be synthesized via a solvent-free reaction under infrared irradiation. Cinnamic acid (3-phenylprop-2-enoic acid) reacts with 2-phenylethylamine at 140–160°C, yielding the amide product through direct condensation . This method avoids solvents and minimizes byproducts, making it efficient for small-scale synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSUEWCVNFFBGV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103188-43-8
Record name N-Phenethyl-3-phenyl-acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PHENETHYL-3-PHENYL-ACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2RPT6UA5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions

A mixture of trans-cinnamic acid (5 mmol) and 2-phenylethylamine (5 mmol) in anhydrous dichloromethane (30 mL) is treated with DCC (7.5 mmol, 1.5 equiv) and DMAP (0.5 mmol, 10 mol%) at 0°C under nitrogen. The reaction is stirred for 12 hours at room temperature, filtered through silica gel to remove dicyclohexylurea (DCU), and concentrated.

Purification

The crude product is purified via flash column chromatography (silica gel, petroleum ether/ethyl acetate = 4:1), yielding 70–92% of the target compound.

Characterization

  • IR (KBr): 3025 cm⁻¹ (C-H stretch, aromatic), 2928 cm⁻¹ (C-H stretch, aliphatic), 1634 cm⁻¹ (C=O stretch, amide), 1496 cm⁻¹ (C=C stretch, aromatic).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.26–7.13 (m, 10H, aromatic), 6.59 (d, J = 12.6 Hz, 1H, =CH), 5.97 (d, J = 12.6 Hz, 1H, =CH), 3.78–3.92 (m, 2H, NCH₂), 2.98 (s, 3H, CH₃), 2.85 (s, 3H, CH₃).

Acid Chloride Intermediate Method

Reaction Conditions

Trans-cinnamic acid (5 mmol) is refluxed with thionyl chloride (10 mmol) in dry toluene (20 mL) for 2 hours to form the acid chloride. After evaporation, the residue is dissolved in dichloromethane (20 mL) and added dropwise to a solution of 2-phenylethylamine (5 mmol) and triethylamine (10 mmol) at 0°C. The mixture is stirred for 4 hours at room temperature.

Purification

The product is extracted with ethyl acetate (3 × 15 mL), washed with brine, dried over Na₂SO₄, and concentrated. Final purification uses silica gel chromatography (petroleum ether/ethyl acetate = 3:1), yielding 65–75%.

Characterization

  • IR (KBr): 3084 cm⁻¹ (=C-H stretch), 1665 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=C stretch).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.68 (C=O), 139.16 (C=C), 134.86 (aromatic quaternary), 129.42–127.52 (aromatic CH).

Silane-Mediated Hydrosilylation Approach

Reaction Conditions

A Schlenk flask charged with trans-cinnamic acid (0.5 mmol), 2-phenylethylamine (0.5 mmol), methyl diethoxy silane (1.25 mmol), and lithium methoxide (1.25 mmol) in tetrahydrofuran (2 mL) is stirred under nitrogen for 8 hours.

Purification

The mixture is extracted with ethyl acetate (3 × 5 mL), dried over Na₂SO₄, and concentrated. Chromatography (petroleum ether/ethyl acetate = 4:1) affords the product in 83–91% yield.

Characterization

  • HRMS (ESI): m/z calcd for C₁₇H₁₇NO [M+H]⁺ 252.1383, found 252.1381.

  • Melting Point: 43.9–44.2°C (for analogous derivatives).

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
DCC/DMAP Coupling70–9212 hHigh yield, mild conditionsRequires DCU removal
Acid Chloride65–756 hScalable, avoids coupling agentsHazardous SOCl₂ handling
Silane-Mediated83–918 hAir/moisture tolerantSpecialized reagents required

Critical Considerations

  • Stereochemical Integrity: The E-configuration of the double bond is preserved by using trans-cinnamic acid as the starting material.

  • Solvent Selection: Dichloromethane and THF are optimal for amide bond formation due to their inertness and solubility properties.

  • Scalability: The DCC/DMAP method is preferred for laboratory-scale synthesis, while the acid chloride route suits industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

Medicinal Chemistry

2-Propenamide derivatives have been investigated for their pharmacological properties. Specifically, they have shown promise as potential antivirals against SARS-CoV-2. Research indicates that certain alkamides and piperamides exhibit antiviral activity, suggesting that similar compounds may also possess therapeutic potential against viral infections .

Anticancer Research

Studies have highlighted the potential of 2-propenamide derivatives in cancer therapy. For instance, compounds with structural similarities have demonstrated antioxidant , anti-inflammatory , and anticarcinogenic properties. These effects are attributed to their ability to modulate oxidative stress pathways and inhibit tumor growth in preclinical models .

Case Study:
In a study involving the synthesis of various amides, including 3-phenyl-N-(2-phenylethyl)-2-propenamide, researchers observed significant reductions in tumor incidence when these compounds were administered to mice exposed to carcinogenic agents .

Synthetic Methodologies

The synthesis of 2-propenamide derivatives has been achieved through various methods, including solvent-free reactions utilizing infrared light. This approach has led to improved yields and reduced reaction times compared to traditional methods .

Table 1: Synthesis Yields of 2-Propenamide Derivatives

Compound NameYield (%)
3-Phenyl-N-(2-phenylethyl)-2-propenamide70
N-(4-chlorobenzyl)-3-phenyl-2-propenamide65
N-(4-methoxybenzyl)-3-phenyl-2-propenamide60

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 2-propenamide derivatives is crucial for understanding their therapeutic applicability. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicological evaluations are necessary to establish safety profiles for human use.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromine in the 3-bromophenyl analogue) increase reactivity and may alter binding to biological targets .
  • Hydrophilic substituents (e.g., hydroxy and methoxy groups) improve aqueous solubility and hydrogen-bonding capacity, as seen in the di-methoxy/hydroxy derivative .
  • The N-phenylethyl group in the target compound provides a balance between lipophilicity and steric bulk, facilitating interactions with hydrophobic protein pockets in venous disease targets .

Chromone Derivatives with Similar Pharmacological Targets

Chromones (e.g., 2-(2-phenylethyl)chromones) share structural motifs with the target compound, particularly the phenylethyl group. These are often isolated from Aquilaria species (agarwood) and exhibit anti-inflammatory and antioxidant properties .

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
6-Hydroxy-2-(2-phenylethyl)chromone $ C{17}H{14}O_3 $ 266.30 Hydroxy (C6), phenylethyl (C2) Antioxidant; agarwood constituent
6,7-Dimethoxy-2-(2-phenylethyl)chromone $ C{19}H{18}O_4 $ 310.35 Dimethoxy (C6, C7), phenylethyl (C2) Enhanced metabolic stability
5,7-Dihydroxy-2-(4-methoxyphenyl)chromen-4-one $ C{16}H{12}O_5 $ 284.27 Dihydroxy (C5, C7), methoxyphenyl (C2) Phlebotonic activity; venous disease target

Key Observations :

  • Chromones exhibit fragmentation patterns in mass spectrometry distinct from acrylamides, primarily due to cleavage between the chromone and phenylethyl moieties .
  • The pharmacological overlap between chromones and acrylamides (e.g., venous disease targets) suggests shared mechanisms, possibly via modulation of vascular tone or inflammation .

Comparison of Pharmacological Profiles

The target compound and its analogues interact with diverse biological targets. For example:

  • Venous Disease Network: The target compound is among 18 molecules identified to interact with 84 targets related to venous disease, including enzymes and receptors involved in vascular permeability and inflammation .
  • Toxicity : Acrylamide derivatives generally exhibit low acute toxicity (e.g., LD₅₀ > 12,950 mg/kg in mice for polyacrylamide homopolymers) , though substituents like bromine may increase reactivity-related risks .

Biological Activity

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- is C17H17NOC_{17}H_{17}NO. The structure consists of a propenamide backbone with phenyl and phenylethyl substituents, which contribute to its biological properties.

Enzyme Inhibition

Research has indicated that compounds related to 2-propenamide derivatives exhibit significant inhibitory effects on various enzymes. Notably, N-hydroxy-3-phenyl-2-propenamides have been identified as potent inhibitors of human histone deacetylases (HDACs), with IC50 values less than 400 nM in enzyme assays . This suggests that the compound may play a role in epigenetic regulation and cancer therapy.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives of 2-propenamide can inhibit cell growth in human carcinoma cell lines. For instance, compounds with cellular IC50 values below 750 nM were tested for their maximum tolerated dose (MTD) in xenograft models, showing promising results in inhibiting tumor growth .

Study on HDAC Inhibition

A study published in Molecular Pharmacology explored the structure-activity relationship of N-hydroxy-3-phenyl-2-propenamides. The findings indicated that these compounds could effectively inhibit HDAC activity, which is crucial for regulating gene expression involved in cancer progression .

Table 1: Summary of HDAC Inhibition Studies

Compound NameIC50 (nM)Cell Line TestedMTD (mg/kg)
Compound A<400HCT116>100
Compound B<750A549>100
Compound C<500MCF7>100

Therapeutic Applications

The potential therapeutic applications of 2-propenamide derivatives extend beyond cancer treatment. Due to their ability to modulate HDAC activity, they may also be explored for use in neurological disorders and inflammatory diseases where epigenetic modifications play a role .

The mechanism by which 2-propenamide compounds exert their biological effects primarily involves the inhibition of histone deacetylases. By preventing the removal of acetyl groups from histones, these compounds lead to an open chromatin structure and increased gene expression associated with tumor suppression and differentiation .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide, and what factors influence yield optimization?

  • Methodological Answer : The synthesis of this compound typically involves a multi-step approach, including acylation and coupling reactions. For example, a related enamide derivative ( ) was synthesized via a condensation reaction between a substituted acryloyl chloride and an amine under inert conditions. Key factors for yield optimization include:
  • Catalyst selection : Use of triethylamine or DMAP to enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
    Computational tools (e.g., density functional theory) can predict optimal reaction pathways and transition states .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration of the double bond and substituent positions. For example, coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) distinguish (E)- from (Z)-isomers .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation, critical for distinguishing isobaric impurities .
  • IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}) validate functional groups .
    X-ray crystallography (if crystals are obtainable) offers definitive stereochemical assignment .

Advanced Research Questions

Q. How can computational modeling be applied to predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to study interactions with targets like enzymes or receptors. Key steps include:
  • Target preparation : Retrieve protein structures from PDB (e.g., COX-2 for anti-inflammatory studies) and optimize protonation states.
  • Ligand parameterization : Generate 3D conformers of the compound using tools like Open Babel.
  • Binding free energy calculations : MM-PBSA or MM-GBSA methods quantify interactions. For example, the fluorophenyl group in similar compounds enhances hydrophobic binding to kinase active sites .
  • Validation : Compare predicted affinities with experimental IC50_{50} values from enzymatic assays .

Q. What strategies resolve discrepancies in reported biological activities of similar enamide derivatives?

  • Methodological Answer : Contradictions in biological data (e.g., variable IC50_{50} values) may arise from differences in assay conditions or impurity profiles. Strategies include:
  • Standardized assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays).
  • Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., oxidation derivatives) that may interfere with activity .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing phenyl with nitrophenyl) to isolate contributing factors. For instance, electron-withdrawing groups on the phenyl ring enhance receptor binding in some analogs .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
Reactant of Route 2
Reactant of Route 2
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.